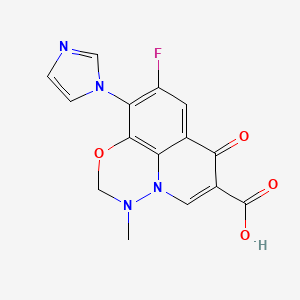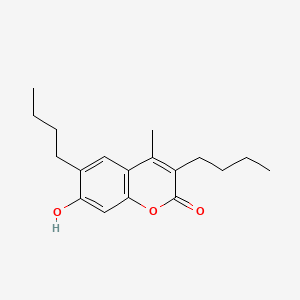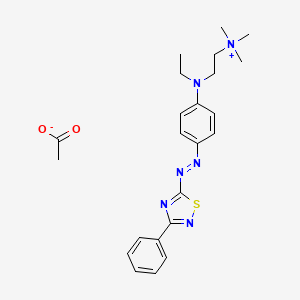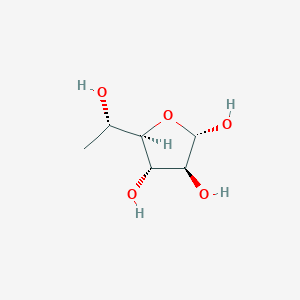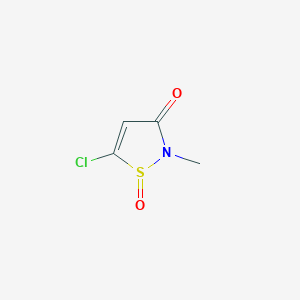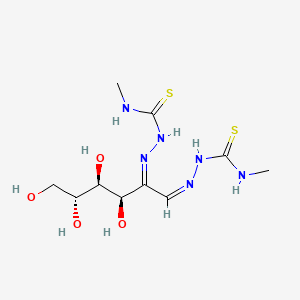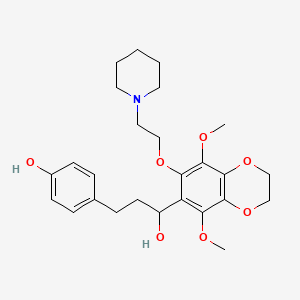
(R)-3-Nonanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Nonanol is an organic compound belonging to the class of alcohols. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by a hydroxyl group (-OH) attached to the third carbon of a nine-carbon chain, with the ® configuration indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-3-Nonanol can be synthesized through various methods, including:
Reduction of 3-Nonanone: One common method involves the reduction of 3-Nonanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Hydroboration-Oxidation of 1-Nonene: Another method involves the hydroboration-oxidation of 1-Nonene, where 1-Nonene reacts with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.
Industrial Production Methods: Industrial production of ®-3-Nonanol often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of 3-Nonanone using alcohol dehydrogenases is a common approach in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-Nonanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Esterification: It reacts with carboxylic acids or acid anhydrides to form esters in the presence of acid catalysts.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Esterification: Carboxylic acids, acid anhydrides, acid catalysts
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 3-Nonanone
Esterification: Nonyl esters
Substitution: Nonyl halides
Applications De Recherche Scientifique
®-3-Nonanol has diverse applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a pheromone or signaling molecule in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ®-3-Nonanol depends on its specific application. In biological systems, it may interact with olfactory receptors or other molecular targets to exert its effects. The exact pathways and molecular targets involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
(S)-3-Nonanol: The enantiomer of ®-3-Nonanol with a different spatial arrangement.
3-Nonanone: The ketone form of 3-Nonanol.
1-Nonanol: An isomer with the hydroxyl group on the first carbon.
Uniqueness: ®-3-Nonanol is unique due to its specific ® configuration, which imparts distinct chemical and biological properties compared to its enantiomer (S)-3-Nonanol and other isomers. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications.
Propriétés
Numéro CAS |
61925-50-6 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
(3R)-nonan-3-ol |
InChI |
InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1 |
Clé InChI |
GYSCXPVAKHVAAY-SECBINFHSA-N |
SMILES isomérique |
CCCCCC[C@@H](CC)O |
SMILES canonique |
CCCCCCC(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





